1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene
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Overview
Description
1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene moiety through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Introduction of halogenated or other functional groups.
Scientific Research Applications
1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]benzene
- 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]anthracene
Comparison: 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene is unique due to its naphthalene moiety, which provides additional aromatic stability and potential for π-π interactions compared to its benzene and anthracene analogs. This uniqueness makes it particularly valuable in applications requiring enhanced stability and specific molecular interactions .
Properties
CAS No. |
401496-44-4 |
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Molecular Formula |
C19H13F3 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-[2-[4-(trifluoromethyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C19H13F3/c20-19(21,22)17-12-9-14(10-13-17)8-11-16-6-3-5-15-4-1-2-7-18(15)16/h1-13H |
InChI Key |
ZSMBOUCKEAXPGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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